Chemical Structure Elucidation of Alfuzosin Impurity 1: A Comprehensive Analytical Framework
Chemical Structure Elucidation of Alfuzosin Impurity 1: A Comprehensive Analytical Framework
Executive Summary & Regulatory Context
Alfuzosin is a highly selective alpha-1 adrenergic receptor antagonist widely prescribed for the symptomatic management of benign prostatic hyperplasia (BPH)[1]. During the synthesis and lifecycle of the Active Pharmaceutical Ingredient (API), various related substances can form. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.10% (the identification threshold for maximum daily doses ≤ 2g) must be structurally characterized and qualified[2].
One of the most critical degradation products and synthetic byproducts encountered in Alfuzosin manufacturing is Alfuzosin Impurity 1 (officially designated in the European and US Pharmacopeias as Alfuzosin Impurity A )[3]. This whitepaper provides an in-depth, self-validating analytical workflow for the isolation and structural elucidation of this specific impurity, demonstrating the causality behind each experimental choice to ensure absolute structural certainty.
Chemical Causality: The Origin of Impurity 1
Alfuzosin (C₁₉H₂₇N₅O₄) contains a saturated tetrahydrofuran (THF) ring linked via a carboxamide bond to a propyl-quinazoline core. Alfuzosin Impurity 1 is the furan analogue of the API, chemically named N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide[3].
Mechanistic Origin: The presence of Impurity 1 is typically driven by two causal pathways:
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Synthetic Carryover: If the starting material (tetrahydro-2-furoic acid) is contaminated with unreduced 2-furoic acid, the amidation step will directly yield Impurity 1.
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Oxidative Degradation: The THF ring is susceptible to oxidative dehydrogenation under high-stress conditions (e.g., elevated temperature, presence of transition metal catalysts, or prolonged exposure to atmospheric oxygen), leading to the thermodynamically stable aromatic furan ring.
Analytical Workflow & Isolation Methodology
To prevent false positives, the analytical protocol must act as a self-validating system. We employ a sequential workflow where chromatographic isolation feeds into orthogonal spectroscopic techniques (HRMS and NMR).
Caption: Analytical workflow for the isolation and structural elucidation of Alfuzosin Impurity 1.
Step-by-Step Preparative HPLC Isolation Protocol
Causality: Standard analytical UHPLC cannot yield enough material for comprehensive 2D NMR. Preparative HPLC is required to isolate >5 mg of the impurity with >98% purity.
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Sample Preparation: Dissolve the Alfuzosin API batch in a diluent of Water:Acetonitrile (80:20 v/v) to a supersaturated concentration of 50 mg/mL.
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Chromatographic Parameters: Utilize a C18 preparative column (250 mm × 21.2 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (maintains the basic quinazoline nitrogens in a protonated state for sharp peak shapes).
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Mobile Phase B: Acetonitrile.
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Gradient Elution: Run a shallow gradient from 10% B to 40% B over 30 minutes. Logic: Impurity 1 (furan) is slightly more hydrophobic than the API (THF) due to the planar aromatic ring, causing it to elute later (Relative Retention Time ~1.2)[4].
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Fraction Collection & Lyophilization: Monitor the eluent at 254 nm. Collect the target peak fractions, pool them, and freeze-dry (lyophilize) for 48 hours to remove all volatile solvents, yielding a pure white powder.
Structural Elucidation: A Self-Validating System
High-Resolution Mass Spectrometry (HRMS)
Causality: Traditional nominal mass spectrometry cannot differentiate between isobaric compounds. HRMS (via Q-TOF) provides exact mass data (< 5 ppm error), allowing us to calculate the exact elemental formula. We utilize Electrospray Ionization in positive mode (ESI+) because it is a "soft" ionization technique; this prevents in-source fragmentation that could artificially strip hydrogens and create a false furan signal.
Table 1: HRMS Data Comparison
| Compound | Elemental Formula | Theoretical Exact Mass [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Difference (Δ) |
| Alfuzosin (API) | C₁₉H₂₇N₅O₄ | 390.2136 | 390.2140 | +1.0 ppm |
| Impurity 1 | C₁₉H₂₃N₅O₄ | 386.1823 | 386.1826 | +0.8 ppm |
Deduction: The mass difference between the API and Impurity 1 is exactly -4.03 Da . This corresponds to the loss of four hydrogen atoms (C₁₉H₂₇N₅O₄ → C₁₉H₂₃N₅O₄), which is the exact stoichiometric difference between a saturated tetrahydrofuran ring and an aromatic furan ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While HRMS proves the loss of four hydrogens, it does not prove where they were lost. The dehydrogenation could theoretically occur on the propyl chain. To orthogonally validate the HRMS data, 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy is employed. The sample is dissolved in DMSO-d₆ to ensure complete solubility of the polar carboxamide and quinazoline moieties.
Caption: Orthogonal analytical logic confirming the furan ring structure of Alfuzosin Impurity 1.
The most profound spectral changes occur in the oxygen-containing heterocycle. In the API, the THF ring protons resonate in the aliphatic region (δ 1.8 – 4.3 ppm). In Impurity 1, these signals completely disappear and are replaced by three distinct downfield signals characteristic of an aromatic furan system.
Table 2: Key NMR Spectral Differences (THF vs. Furan Ring)
| Position | Alfuzosin API (THF Ring) ¹H (ppm) | Alfuzosin API (THF Ring) ¹³C (ppm) | Impurity 1 (Furan Ring) ¹H (ppm) | Impurity 1 (Furan Ring) ¹³C (ppm) |
| C-2 | 4.30 (dd, 1H) | 78.5 | - (Quaternary) | 148.2 |
| C-3 | 2.10 (m, 2H) | 29.8 | 7.12 (dd, J=3.5, 0.8 Hz, 1H) | 114.5 |
| C-4 | 1.85 (m, 2H) | 25.4 | 6.60 (dd, J=3.5, 1.7 Hz, 1H) | 112.1 |
| C-5 | 3.80 (m, 2H) | 68.2 | 7.85 (dd, J=1.7, 0.8 Hz, 1H) | 145.8 |
Validation Logic: The ¹H NMR shows three mutually coupled protons at δ 7.12, 6.60, and 7.85 ppm. The coupling constants (J = 3.5, 1.7, 0.8 Hz) are the textbook signature of a 2-substituted furan ring. Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) shows a strong ³J correlation from the furan H-3 proton (δ 7.12) to the carboxamide carbonyl carbon (δ ~158 ppm). This definitively proves that the furan ring is covalently attached to the rest of the molecule, ruling out the possibility of a co-eluting furan-based contaminant.
Conclusion
Through the rigorous application of preparative chromatography, exact mass HRMS, and multidimensional NMR, the unknown related substance is definitively elucidated as the furan analogue of Alfuzosin. By establishing a self-validating loop—where the -4 Da mass loss observed in HRMS is structurally mapped to the aromatization of the THF ring via NMR—the analytical package fully satisfies the stringent qualification requirements set forth by ICH Q3A(R2) and pharmacopeial standards.
References
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Title: Alfuzosin | C19H27N5O4 | CID 2092 Source: PubChem - NIH URL: [Link][1]
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Title: Alfuzosin Hydrochloride USP Monograph Source: United States Pharmacopeia (USP) / TrungTamThuoc URL: [Link][4]
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Title: Drug impurities - SCI (ICH Q3A(R2) Guidelines) Source: Society of Chemical Industry (SCI) URL: [Link][2]
